2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]-N-propan-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide
Description
2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]-N-propan-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a pyrazole group
Properties
IUPAC Name |
2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]-N-propan-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O2/c1-15(2)28(14-19-16(3)25-26(5)17(19)4)21(29)11-20-22(30)24-9-10-27(20)13-18-7-6-8-23-12-18/h6-8,12,15,20H,9-11,13-14H2,1-5H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAGFIKCIHQCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C(C)C)C(=O)CC2C(=O)NCCN2CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]-N-propan-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Pyridine: The pyridine moiety is introduced via nucleophilic substitution reactions, often using pyridine derivatives and appropriate leaving groups.
Attachment of the Pyrazole Group: The pyrazole group can be attached through condensation reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]-N-propan-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazole rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated pyridine or pyrazole derivatives with nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]-N-propan-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: It is used as a probe to study receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]-N-propan-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like trimetazidine and ranolazine share the piperazine core and have similar pharmacological properties.
Pyridine Derivatives: Pyridine-containing compounds such as nicotinamide and pyridoxine are structurally related and have diverse biological activities.
Pyrazole Derivatives: Compounds like celecoxib and pyrazinamide contain the pyrazole ring and are used in various therapeutic applications.
Uniqueness
What sets 2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]-N-propan-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
